
3-(Phenylamino)benzoic acid
Overview
Description
3-(Phenylamino)benzoic acid, also known as Phenylanthranilic acid or PAA, is an organic compound with the chemical formula C13H11NO2 . It consists of a carboxyl group attached to a benzene ring . The molecule comprises of two six-membered rings which are abridged together through a network of C–N, N–N and C–N bonds .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, a series of 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2- phenylamino-benzoic acid derivatives were synthesized under Ullmann condensation in the presence of dimethylformamide as a solvent or in a solid phase .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in several contexts . For instance, the AKR1C3 inhibitory potency of the 4’-substituted 3-(phenylamino)benzoic acids shows a linear correlation with both electronic effects of substituents and the pK(a) of the carboxylic acid and secondary amine groups, which are interdependent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.23 g/mol, XLogP3 of 3.9, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . It is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .Scientific Research Applications
Mass Spectrometry and Molecular Ion Behavior
- Ortho Effects in Organic Molecules on Electron Impact : This study investigates the mass spectrum of 2-(phenylamino)benzoic acid, specifically the mechanism of H2O loss from the molecular ion. The research suggests a mechanism involving COOH and NH functions followed by cyclization, leading to the molecular ion of acridone (Ramana & Srinivas, 1984).
Fluorescence Spectra and Intramolecular Charge Transfer
- Intramolecular Charge Transfer with 4-(N-Phenylamino)benzoic Acid : This paper presents the synthesis of PhABA (4-(N-phenylamino)benzoic acid) and its fluorescence spectra. The study found that PhABA emitted strongly Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicative of the ICT character of the emissive state (Ma, Chen, & Jiang, 2003).
Synthesis and Antimicrobial Activities
- Synthesis of Mannich Bases and Their Biological Activities : Research on Mannich bases derived from 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one and their antimicrobial and antioxidant activities. This study also discusses the synthesis process and the structures of these compounds (Oloyede, Willie, & Adeeko, 2014).
Synthesis Methodologies
- A Simple and Efficient Synthesis of 2-(N-Phenylamino)- Benzoic Acids : This paper presents a new method for synthesizing 2-(N-phenylamino)benzoic acids, describing various experimental conditions and factors influencing the reaction outcome (Chen et al., 2002).
Biosynthesis in Plants and Bacteria
- Mechanism of Benzoic Acid Biosynthesis in Plants and Bacteria : This study explores the biosynthetic pathways of benzoic acid in plants and bacteria, discussing its role as a building block in various natural products (Hertweck et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Phenylamino)benzoic acid is Aldo-keto reductase 1C3 (AKR1C3) , also known as type 5 17β-hydroxysteroid dehydrogenase . AKR1C3 has been implicated as one of the key enzymes driving the elevated intratumoral androgen levels observed in castrate-resistant prostate cancer (CRPC) .
Mode of Action
This compound acts as a potent and selective inhibitor of AKR1C3 . It exhibits nanomolar affinity and over 200-fold selectivity for AKR1C3 versus other AKR1C isoforms . The inhibitory potency of this compound shows a linear correlation with both electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent .
Biochemical Pathways
The compound affects the phenylpropanoid pathway , leading to the biosynthesis of benzoic acids . The CoA-dependent β-oxidative pathway generates benzoic acid (BA) in the peroxisomes .
Pharmacokinetics
The compound’s inhibitory potency shows a correlation with the pka of the carboxylic acid and secondary amine groups, suggesting that these properties may influence its bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can potentially reduce the elevated intratumoral androgen levels observed in CRPC . This could lead to a decrease in the growth and proliferation of prostate cancer cells, thereby managing CRPC .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound, which can be affected by substitution on the benzoic acid ring, may influence its stability and efficacy . Additionally, the compound’s conformational flexibility and substitution pattern can lead to polymorphism, which can affect its action .
Properties
IUPAC Name |
3-anilinobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHSJRJPIWLNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511446 | |
| Record name | 3-Anilinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6025-56-5 | |
| Record name | 3-Anilinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylamino)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

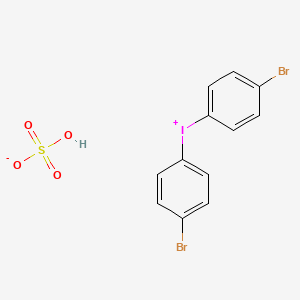
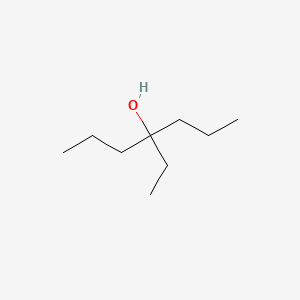
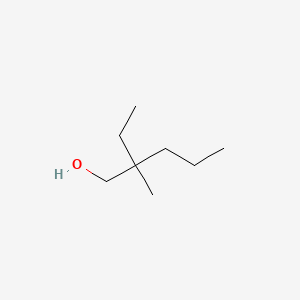

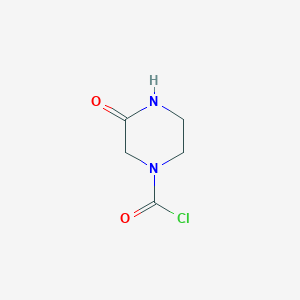

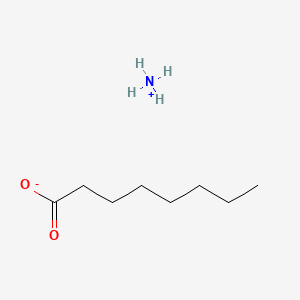

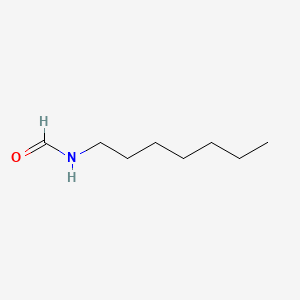



![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
